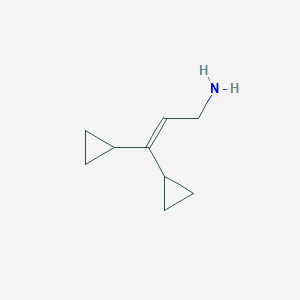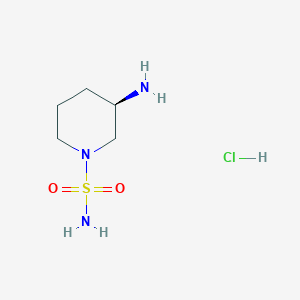
3,3-Dicyclopropylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclopropylprop-2-en-1-amine is an organic compound characterized by the presence of cyclopropyl groups attached to a prop-2-en-1-amine backbone. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,3-Dicyclopropylprop-2-en-1-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of cyclopropylmethyl halides with ammonia or primary amines under controlled conditions . Another approach is the reductive amination of cyclopropyl ketones with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopropyl nitriles or the use of high-pressure reactors to facilitate the reaction between cyclopropyl halides and ammonia . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dicyclopropylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Alkyl halides: Methyl iodide, ethyl bromide
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, secondary amines, and tertiary amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3-Dicyclopropylprop-2-en-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3-Dicyclopropylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,3-Dicyclopropylprop-2-en-1-amine include:
Cyclopropylamine: A simpler amine with a single cyclopropyl group.
Cyclopropylmethylamine: An amine with a cyclopropylmethyl group.
Cyclopropylpropylamine: An amine with a cyclopropylpropyl group.
Uniqueness
What sets this compound apart from these similar compounds is the presence of two cyclopropyl groups attached to the prop-2-en-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
3,3-dicyclopropylprop-2-en-1-amine |
InChI |
InChI=1S/C9H15N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4,6,10H2 |
Clé InChI |
NOCPLYUYWOTLFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=CCN)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{4-Fluoro-2-[(methoxymethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13503783.png)

![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)


